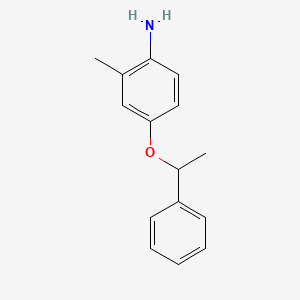
2-メチル-4-(1-フェニルエトキシ)アニリン
説明
2-Methyl-4-(1-phenylethoxy)aniline is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(1-phenylethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(1-phenylethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アニリン系トリアリールメタンの合成
「2-メチル-4-(1-フェニルエトキシ)アニリン」は、アニリン系トリアリールメタンの合成に使用できます。 このプロセスは、ブレンステッド酸性イオン液体を強力な触媒として用いて、市販のアルデヒドと第一級、第二級、または第三級アニリンの二重のフリーデル・クラフツ反応を含む 。 このプロトコルは、幅広い基質について、金属フリーかつ溶媒フリーの条件下で、対応するアニリン系トリアリールメタン生成物を良好から優れた収率(最大 99%)で与えるため、うまく実施されました 。 さらに、フェノールや電子豊富なアレーンなどの代替的な芳香族求核剤も、この有用なアプローチを使用して、高収率から優れた収率で、さまざまなトリアリールメタン誘導体を実現するために研究されました .
アニリンのメチル化
「2-メチル-4-(1-フェニルエトキシ)アニリン」の別の用途は、アニリンのメチル化です。 環金属化されたルテニウム錯体は、アニリンをメタノールで効果的にメチル化して、N-メチルアニリンを選択的に生成できます 。 この水素自動移動手順は、実用的な方法(NaOH を塩基として)で、穏やかな条件(60 °C)下で行われます 。 この方法は、主にホルムアルデヒドやハロゲン化アルキルなどの有毒で廃棄物を生成するアルキル化剤に頼る、N-アルキル化の従来の方法にとって魅力的な代替手段を提供するため、特に興味深いものです .
特性
IUPAC Name |
2-methyl-4-(1-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-10-14(8-9-15(11)16)17-12(2)13-6-4-3-5-7-13/h3-10,12H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDUICDNPUEDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















